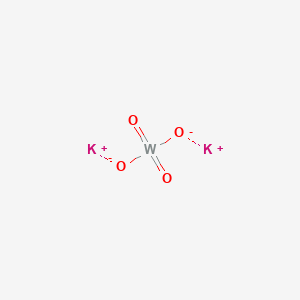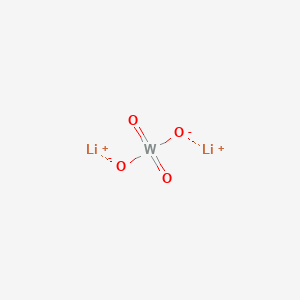
Cupric pyrophosphate trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cupric pyrophosphate trihydrate, also known as copper(II) pyrophosphate trihydrate, is an inorganic compound with the chemical formula Cu₂P₂O₇·3H₂O. It is a hydrated form of copper pyrophosphate and appears as a blue or green crystalline solid. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cupric pyrophosphate trihydrate can be synthesized through several methods. One common laboratory method involves the reaction of copper(II) sulfate with sodium pyrophosphate in an aqueous solution, followed by crystallization. The reaction can be represented as: [ \text{CuSO}_4 + \text{Na}_4\text{P}_2\text{O}_7 \rightarrow \text{Cu}_2\text{P}_2\text{O}_7 + \text{Na}_2\text{SO}_4 ]
Industrial Production Methods: In industrial settings, this compound is often produced by reacting copper(II) oxide with pyrophosphoric acid under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete conversion and high yield.
Analyse Chemischer Reaktionen
Types of Reactions: Cupric pyrophosphate trihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state copper compounds.
Substitution: It can participate in substitution reactions where the pyrophosphate group is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Ligands like ammonia or ethylenediamine can be used in substitution reactions.
Major Products Formed:
Oxidation: Copper(III) compounds.
Reduction: Copper(I) compounds.
Substitution: Various copper-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Cupric pyrophosphate trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including coupling reactions and oxidation processes.
Biology: It is studied for its potential antimicrobial properties and its role in biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism by which cupric pyrophosphate trihydrate exerts its effects involves its interaction with molecular targets and pathways. In catalytic applications, it facilitates electron transfer processes, enhancing reaction rates. In biological systems, it can interact with cellular components, potentially disrupting microbial cell walls and inhibiting growth.
Vergleich Mit ähnlichen Verbindungen
Cupric pyrophosphate trihydrate can be compared with other copper phosphates and pyrophosphates:
Copper(II) phosphate (Cu₃(PO₄)₂): Similar in composition but differs in its hydration state and crystal structure.
Copper(II) pyrophosphate (Cu₂P₂O₇): The anhydrous form of this compound.
Copper(II) sulfate (CuSO₄): A commonly used copper compound with different chemical properties and applications.
This compound is unique due to its specific hydration state, which influences its solubility, reactivity, and applications in various fields.
Eigenschaften
IUPAC Name |
dicopper;phosphonato phosphate;trihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cu.H4O7P2.3H2O/c;;1-8(2,3)7-9(4,5)6;;;/h;;(H2,1,2,3)(H2,4,5,6);3*1H2/q2*+2;;;;/p-4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCZVHVSYPQRDR-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[Cu+2].[Cu+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cu2H6O10P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937807-13-1 |
Source


|
| Record name | Cupric pyrophosphate trihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937807131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CUPRIC PYROPHOSPHATE TRIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44L92429WF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1S,4S)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8021993.png)

![tert-butyl (1S,4S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8022005.png)


![Trans-2-benzyl-1,2,3,3a,5,9b-hexahydro-pyrrolo[3,4-c]quinolin-4-one](/img/structure/B8022024.png)
![Trans-2-benzyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline](/img/structure/B8022027.png)
![(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane](/img/structure/B8022036.png)






